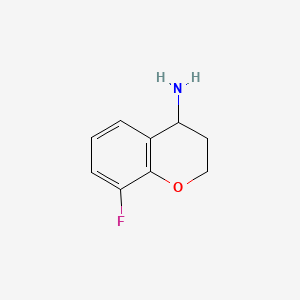

8-Fluorochroman-4-amine

Vue d'ensemble

Description

8-Fluorochroman-4-amine is an organic compound with the molecular formula C9H10FNO. It is a derivative of chroman, featuring a fluorine atom at the 8th position and an amine group at the 4th position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorochroman-4-amine typically involves the following steps:

Starting Material: The synthesis begins with a chroman derivative.

Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) are crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Fluorochroman-4-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted chroman derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The chroman scaffold is well-known for its diverse pharmacological properties. Compounds derived from this structure, including 8-fluorochroman-4-amine, have been investigated for their potential therapeutic effects:

- Anticancer Activity : Research indicates that chroman derivatives may exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : The structural similarity of this compound to other neuroprotective agents suggests its potential use in treating neurodegenerative diseases. Preliminary studies have indicated its ability to protect neuronal cells from oxidative stress .

- Antioxidant Properties : The compound may also function as an antioxidant, which is beneficial in preventing cellular damage caused by free radicals. This property is particularly relevant in the context of chronic diseases such as cardiovascular disorders and diabetes.

Material Science

The unique properties of this compound make it a candidate for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Due to its aromatic character, derivatives of chroman compounds are being explored for use in OLED technology. The incorporation of fluorinated compounds can enhance the efficiency and stability of these materials.

- Liquid Crystals : The ordered structures formed by chroman derivatives can be utilized in liquid crystal displays (LCDs), where their optical properties can be finely tuned for better performance.

Table 1: Biological Activities of this compound Derivatives

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on breast cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Mechanisms

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This indicates its potential application in neurodegenerative disease therapy.

Mécanisme D'action

The mechanism of action of 8-Fluorochroman-4-amine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially influencing neurological functions.

Comparaison Avec Des Composés Similaires

- 8-Fluorochroman-4-amine hydrochloride

- (S)-8-Fluorochroman-4-amine

- 8-Fluoro-4-chromanamine

Comparison:

- This compound hydrochloride: This compound is a hydrochloride salt form, which may exhibit different solubility and stability properties compared to the free base form.

- (S)-8-Fluorochroman-4-amine: This enantiomer may have different biological activity and selectivity compared to the racemic mixture.

- 8-Fluoro-4-chromanamine: This compound is structurally similar but may have different reactivity and applications due to the position of the amine group .

Activité Biologique

8-Fluorochroman-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several key steps, often starting from commercially available precursors. The introduction of a fluorine atom at the 8-position of the chroman ring is significant as it can enhance the compound's lipophilicity and biological activity.

Key Findings in SAR

- Fluorine Substitution : The presence of fluorine at specific positions on the chroman structure has been shown to improve antimalarial activity significantly. For instance, studies indicate that compounds with fluorine substitutions exhibit enhanced potency against Plasmodium falciparum, particularly in resistant strains .

- Amine Functionalization : The amine group at the 4-position plays a crucial role in modulating biological activity, with variations in the side chains leading to significant differences in potency and selectivity towards various biological targets .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimalarial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit potent antimalarial properties. For example, compounds derived from this scaffold showed low nanomolar EC50 values against P. falciparum strains, indicating strong potential for further development as antimalarial agents .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific analogs have shown promising results against various cancer cell lines, warranting further investigation into their mechanisms of action .

Enzyme Inhibition

The compound has been investigated for its ability to act as an enzyme inhibitor. For instance, it has been identified as a potential inhibitor of Sirtuin 2, an enzyme implicated in aging and neurodegenerative diseases. This suggests that this compound may have therapeutic applications beyond infectious diseases.

Case Studies

Several case studies illustrate the biological efficacy and therapeutic potential of this compound:

- Antimalarial Efficacy : A study conducted on a series of fluorinated chroman derivatives highlighted that specific modifications led to enhanced activity against drug-resistant malaria strains. The most promising compounds demonstrated not only high potency but also favorable pharmacokinetic profiles in murine models .

- Cancer Cell Line Studies : In vitro assays on breast cancer cell lines revealed that certain derivatives of this compound induced significant cytotoxic effects, with IC50 values in the low micromolar range. These findings support further exploration into their mechanisms and potential combination therapies .

- Neuroprotective Effects : Another study focused on the neuroprotective effects of this compound analogs against oxidative stress-induced neuronal damage, suggesting a role in neurodegenerative disease prevention.

Propriétés

IUPAC Name |

8-fluoro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXACNHXAKSMYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585680 | |

| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791043-28-2 | |

| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.